molecular formula C14H17N5O2 B2529297 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034527-12-1

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2529297
CAS No.: 2034527-12-1
M. Wt: 287.323
InChI Key: CMZFNTDVFNMDBC-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propanone
  • 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)butanone

Uniqueness

Compared to similar compounds, 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone stands out due to its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with molecular targets, potentially leading to different biological activities and applications .

Properties

IUPAC Name

2-pyrazol-1-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-13(11-19-9-3-7-17-19)18-8-1-4-12(10-18)21-14-15-5-2-6-16-14/h2-3,5-7,9,12H,1,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZFNTDVFNMDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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